molecular formula C24H30FN7O B10757093 N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine

N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine

Cat. No.: B10757093
M. Wt: 451.5 g/mol
InChI Key: BACSZMCLZIDTIO-IBGZPJMESA-N
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Description

N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorinated pyrimidine, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Fluorination of Pyrimidine: The introduction of the fluorine atom into the pyrimidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride.

    Coupling Reactions: The final step involves coupling the pyrrolidine and fluorinated pyrimidine intermediates with the imidazole moiety using coupling agents like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-chloro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine
  • **N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-bromo-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine

Uniqueness

The uniqueness of N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine lies in its specific fluorination, which can enhance its binding affinity and selectivity for molecular targets. Additionally, the presence of the imidazole moiety contributes to its unique pharmacological profile.

Properties

Molecular Formula

C24H30FN7O

Molecular Weight

451.5 g/mol

IUPAC Name

[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]methanone

InChI

InChI=1S/C24H30FN7O/c1-15(2)32-16(3)26-13-21(32)22-20(25)12-27-24(29-22)28-18-8-6-17(7-9-18)23(33)31-11-10-19(14-31)30(4)5/h6-9,12-13,15,19H,10-11,14H2,1-5H3,(H,27,28,29)/t19-/m0/s1

InChI Key

BACSZMCLZIDTIO-IBGZPJMESA-N

Isomeric SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)N(C)C

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)N(C)C

Origin of Product

United States

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